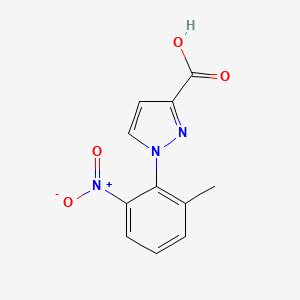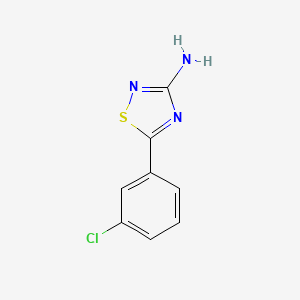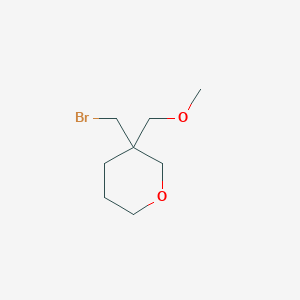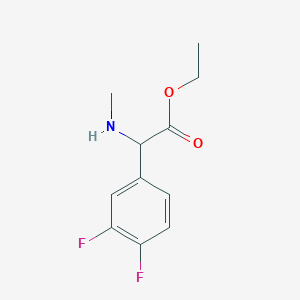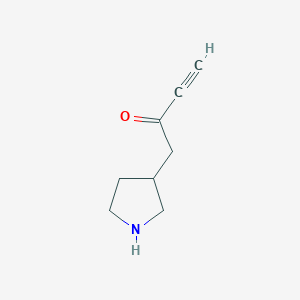
1-(Pyrrolidin-3-yl)but-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-3-yl)but-3-yn-2-one is a compound that features a pyrrolidine ring attached to a butynone moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The butynone moiety introduces an alkyne functionality, which can participate in various chemical reactions, making this compound an interesting subject for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolidin-3-yl)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a suitable alkyne precursor under specific conditions. For example, the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired product . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
1-(Pyrrolidin-3-yl)but-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-3-yl)but-3-yn-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-3-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-3-yl)but-3-yn-2-one can be compared with other pyrrolidine derivatives and alkyne-containing compounds:
Pyrrolidine-2-one: This compound features a similar pyrrolidine ring but lacks the alkyne functionality, making it less reactive in certain chemical reactions.
Propargylamine: This compound contains an alkyne moiety similar to this compound but lacks the pyrrolidine ring, affecting its biological activity and reactivity.
Pyrrolidin-2,5-dione: This compound has a different substitution pattern on the pyrrolidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and alkyne moiety, which provides a versatile platform for chemical modifications and biological interactions .
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-pyrrolidin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)5-7-3-4-9-6-7/h1,7,9H,3-6H2 |
InChI-Schlüssel |
KOTGNKPYIZRQDT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)CC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


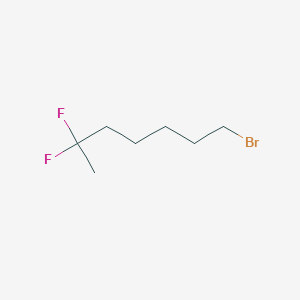
![4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)
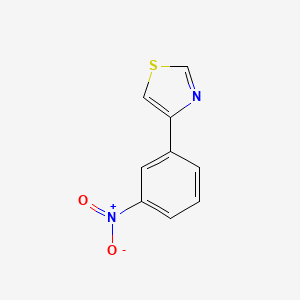
![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
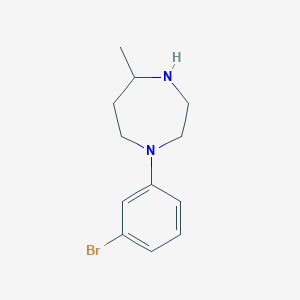
![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)
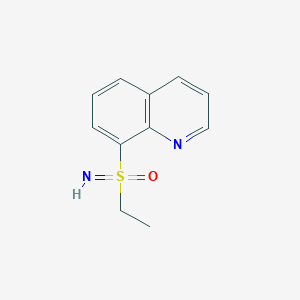
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
